molecular formula C16H15N3OS B13680028 3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine

3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine

Cat. No.: B13680028
M. Wt: 297.4 g/mol
InChI Key: FMJAHQHVJIYDKV-UHFFFAOYSA-N
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Description

3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is a heterocyclic compound that features a unique fusion of thieno, triazolo, and oxazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C16H15N3OS/c1-11-17-18-15-9-20-8-14-13(10-21-16(14)19(11)15)7-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3

InChI Key

FMJAHQHVJIYDKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(COC2)C(=CS3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine typically involves the following steps:

    Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through cyclization reactions.

    Introduction of the Triazolo Ring: The triazolo ring is introduced via a cycloaddition reaction, often involving azides and alkynes.

    Formation of the Oxazepine Ring: The final step involves the formation of the oxazepine ring through intramolecular cyclization.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives.

Scientific Research Applications

3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine involves interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine
  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is unique due to its specific ring fusion and the presence of multiple heteroatoms, which contribute to its distinct chemical and biological properties.

Biological Activity

3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is C16H15N3OSC_{16}H_{15}N_{3}OS. Its structure includes fused thieno, triazolo, and oxazepine rings, which contribute to its reactivity and biological interactions. The presence of multiple heteroatoms enhances its potential for diverse biological activities.

The biological activity of 3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine is believed to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various bacterial strains.

Antimicrobial Activity

Research indicates that compounds similar to 3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine exhibit significant antimicrobial properties. A study utilizing a disk diffusion assay demonstrated that derivatives of this compound showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results are summarized in the table below:

Compound DerivativeBacterial Strain TestedZone of Inhibition (mm)
3-Benzyl DerivativeE. coli15
3-Benzyl DerivativeS. aureus20
3-Benzyl DerivativeP. aeruginosa10

Anti-inflammatory and Analgesic Activities

In a related study on compounds derived from thienopyridines and their analogs, some exhibited notable anti-inflammatory and analgesic effects. The compounds were tested using formalin-induced paw edema models. The findings indicated that certain derivatives demonstrated significant reduction in inflammation compared to control groups.

Study on Anticancer Properties

A series of experiments were conducted to assess the anticancer properties of thienopyridine derivatives similar to 3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine. These studies revealed that specific derivatives exhibited cytotoxic effects against various cancer cell lines including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Neuroprotective Effects

Recent research has also explored the neuroprotective effects of compounds containing the triazolo framework. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage. This suggests a potential application in neurodegenerative diseases.

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